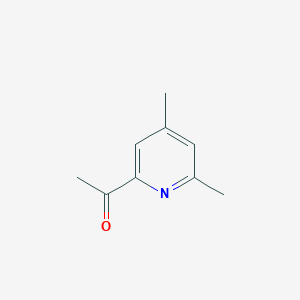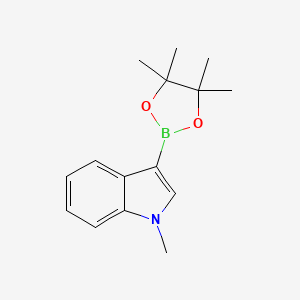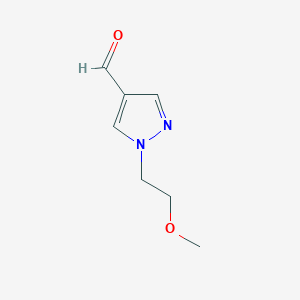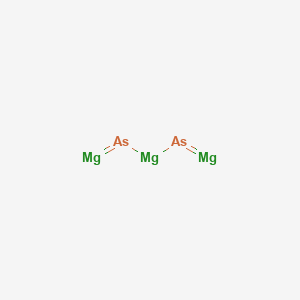
Magnesium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium arsenide is a chemical compound composed of magnesium and arsenic, represented by the chemical formula Mg₃As₂. It crystallizes in a cubic structure and is known for its unique properties, including its high lattice energy and toxicity due to the presence of arsenic. This compound is primarily used in the field of semiconductors and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium arsenide can be synthesized through the direct reaction of elemental magnesium and arsenic at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ 3 \text{Mg} + 2 \text{As} \rightarrow \text{Mg}_3\text{As}_2 ]
Industrial Production Methods: Industrial production of this compound involves the same high-temperature synthesis but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity of the final product. The use of high-purity raw materials and an inert atmosphere is crucial to prevent contamination and oxidation.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form magnesium oxide and arsenic trioxide. [ \text{Mg}_3\text{As}_2 + 5 \text{O}_2 \rightarrow 3 \text{MgO} + 2 \text{As}_2\text{O}_3 ]
-
Hydrolysis: When exposed to water, this compound hydrolyzes to form magnesium hydroxide and arsine gas. [ \text{Mg}_3\text{As}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Mg(OH)}_2 + 2 \text{AsH}_3 ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can act as oxidizing agents in the oxidation reactions.
Water: Hydrolysis reactions occur in the presence of water or moisture.
Major Products:
Oxidation: Magnesium oxide (MgO) and arsenic trioxide (As₂O₃).
Hydrolysis: Magnesium hydroxide (Mg(OH)₂) and arsine gas (AsH₃).
Scientific Research Applications
Magnesium arsenide has several applications in scientific research and industry:
Semiconductors: It is used in the production of semiconductors due to its electronic properties.
Optoelectronics: this compound is utilized in the manufacturing of laser diodes, light-emitting diodes, and other optoelectronic devices.
Quantum Dots: It is employed in the synthesis of quantum dots for various applications in nanotechnology.
Sensors: this compound is used in the development of optical and pressure sensors.
Mechanism of Action
The mechanism of action of magnesium arsenide in its applications is primarily based on its electronic properties. In semiconductors and optoelectronics, this compound’s ability to conduct electricity and interact with light makes it valuable. The compound’s interaction with light and electrical fields is due to the movement of electrons within its crystal lattice, which can be manipulated for various technological applications.
Comparison with Similar Compounds
Gallium Arsenide (GaAs): Another arsenide compound used in semiconductors and optoelectronics. It has a higher electron mobility compared to magnesium arsenide.
Indium Arsenide (InAs): Known for its narrow bandgap and high electron mobility, making it suitable for high-speed electronics and infrared applications.
Aluminum Arsenide (AlAs): Often used in combination with gallium arsenide to form heterostructures for advanced electronic devices.
Uniqueness of this compound: this compound is unique due to its specific electronic properties and its use in niche applications within the semiconductor and optoelectronic industries. Its combination of magnesium and arsenic provides distinct advantages in certain technological applications, particularly where specific electronic and optical properties are required.
Properties
InChI |
InChI=1S/2As.3Mg |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIGZGIMMXFFGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg]=[As][Mg][As]=[Mg] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Mg3 |
Source


|
| Record name | magnesium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12044-49-4 |
Source


|
| Record name | Magnesium arsenide (Mg3As2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimagnesium diarsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

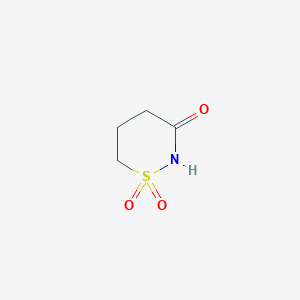
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
